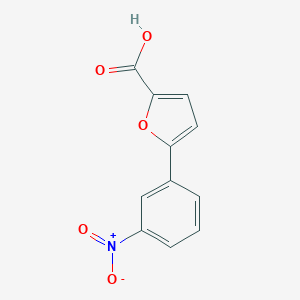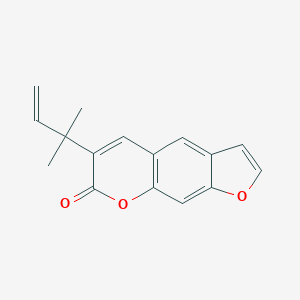
Silver hexafluoroarsenate
Overview
Description
Silver hexafluoroarsenate is an inorganic compound with the chemical formula AgAsF₆. It is a white crystalline solid that is sensitive to light and moisture. This compound is known for its unique properties and applications in various fields, including chemistry and industry.
Mechanism of Action
. The primary targets of this compound are not well-documented in the literature. . .
Mode of Action
These include adhesion to microbial cells, penetration inside the cells, reactive oxygen species (ROS) and free radical generation, and modulation of microbial signal transduction pathways
Biochemical Pathways
Silver compounds can interfere with the normal functioning of bacterial cells, leading to their death . This can disrupt various biochemical pathways within these cells.
Result of Action
Silver compounds can cause cellular toxicity in bacterial cells, leading to their death .
Action Environment
The action, efficacy, and stability of silver hexafluoroarsenate can be influenced by various environmental factors. For instance, the compound is sensitive to light and humidity . It is soluble in sulfur dioxide but less soluble in dichloromethane . These factors can affect how the compound interacts with its environment and its targets.
Biochemical Analysis
Cellular Effects
Silver ions are known to have antimicrobial properties and can influence cell function They can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that silver ions can bind to biomolecules and inhibit or activate enzymes They can also cause changes in gene expression
Preparation Methods
Silver hexafluoroarsenate can be synthesized through several methods. One common method involves the reaction between silver fluoride and arsenic pentafluoride: [ \text{AgF} + \text{AsF}_5 \rightarrow \text{AgAsF}_6 ] This reaction typically occurs under controlled conditions to ensure the purity and stability of the product .
Chemical Reactions Analysis
Silver hexafluoroarsenate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, although it is relatively inert.
Substitution: It can undergo substitution reactions with other halides or complexing agents.
Hydrolysis: While the hexafluoroarsenate ion is stable against hydrolysis, related ions like hydroxyfluoroarsenate are not.
Common reagents used in these reactions include hydrogen fluoride and other fluorine donors. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silver hexafluoroarsenate has several scientific research applications:
Comparison with Similar Compounds
Silver hexafluoroarsenate can be compared with other similar compounds such as:
Silver hexafluoroantimonate: Similar in structure but contains antimony instead of arsenic.
Silver hexafluorophosphate: Contains phosphorus instead of arsenic and has different reactivity and applications.
This compound is unique due to its specific chemical properties and the stability of the hexafluoroarsenate ion.
Properties
IUPAC Name |
silver;hexafluoroarsenic(1-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.AsF6/c;2-1(3,4,5,6)7/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSKNPXMHZPWPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[As-](F)(F)(F)(F)F.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgAsF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454426 | |
| Record name | Silver hexafluoroarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.780 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12005-82-2 | |
| Record name | Silver hexafluoroarsenate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver hexafluoroarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the typical coordination environment of Silver in complexes with Silver hexafluoroarsenate?
A1: this compound often forms complexes where the Silver ion exhibits a distorted octahedral coordination. This is exemplified in the complex , where two bridging and one terminal dioxane ligands coordinate to Silver. [] The Ag-O bond lengths in this complex range from 242-249 pm. Interestingly, a weak Ag···F contact with the hexafluoroarsenate anion completes the disordered octahedral coordination sphere around the Silver ion. []
Q2: Does this compound always lead to ring-opening reactions when complexed with cyclic ethers?
A2: Not necessarily. Research shows that the reaction of excess 1,3-dioxane with this compound does not result in ring-opening of the ether. [] Instead, a chain polymer, , is formed, indicating that this compound can coordinate to cyclic ethers without disrupting their ring structure under certain conditions. []
Q3: Can this compound form complexes with sulfur-containing ligands?
A3: Yes, this compound readily forms complexes with sulfur-containing ligands. One example is its complex with tetrasulfur tetranitrogen dioxide, forming [Ag(S4N4O2)4]+[AsF6]–. [] In this complex, Silver interacts with the nitrogen and oxygen atoms of the ligand, leaving the delocalized bonding within the S4N4O2 ring relatively undisturbed. []
Q4: How does the coordination mode of Silver differ between complexes with S4N4O2 and S3N2O ligands?
A4: While both involve sulfur-containing ligands, the coordination modes differ. In the complex with S4N4O2, Silver primarily interacts with nitrogen atoms, forming a square planar arrangement with additional weaker interactions with oxygen atoms. [] Conversely, in the complex with 1-oxo-1λ4,2,4λ4,3,5-trithiadiazole (S3N2O), Silver exhibits linear coordination with the ring nitrogen atoms. [] This difference highlights the adaptable nature of Silver coordination in the presence of diverse ligands.
Q5: Are there any analytical techniques available to characterize this compound complexes?
A5: X-ray crystallography is a powerful technique used to elucidate the structure of this compound complexes. This method provides precise information about bond lengths, bond angles, and overall molecular geometry. [, , ] By analyzing the crystallographic data, researchers can gain insights into the coordination environment of Silver and the nature of its interactions with various ligands.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















